9-(3-chlorophenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
The compound 9-(3-chlorophenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic molecule belonging to the class of purine derivatives. This compound is characterized by its unique structural features, including a chlorophenyl group, dimethyl substitutions, and a phenethyl side chain. Such structural diversity makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-chlorophenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions
Purine Core Synthesis: The purine core can be synthesized using a cyclization reaction involving formamide and an appropriate amine precursor.
Substitution Reactions: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, typically using 3-chlorobenzyl chloride and a base such as potassium carbonate.
Dimethylation: The dimethyl groups are added through alkylation reactions using methyl iodide in the presence of a strong base like sodium hydride.
Phenethyl Group Addition: The phenethyl side chain is incorporated through a Friedel-Crafts alkylation reaction using phenethyl chloride and an aluminum chloride catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl side chain, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the chlorophenyl group, converting it to a phenyl group or further reducing it to a cyclohexyl group.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Phenyl derivatives, cyclohexyl derivatives.
Substitution: Amino, thio, and alkoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential as an enzyme inhibitor. Its purine core structure is similar to that of nucleotides, enabling it to interact with enzymes involved in DNA and RNA synthesis.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. It has shown promise as an anticancer agent due to its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 9-(3-chlorophenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved include the inhibition of CDK-mediated phosphorylation of key regulatory proteins, thereby disrupting the progression of the cell cycle.
Comparison with Similar Compounds
Similar Compounds
Roscovitine: Another purine derivative known for its CDK inhibitory activity.
Olomoucine: A well-characterized CDK inhibitor with a similar purine core structure.
Purvalanol: A potent CDK inhibitor with modifications at the purine core.
Uniqueness
Compared to these similar compounds, 9-(3-chlorophenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione stands out due to its unique combination of substituents, which may confer enhanced specificity and potency as a CDK inhibitor. Its structural diversity also allows for a broader range of chemical modifications, potentially leading to the development of new derivatives with improved pharmacological properties.
Properties
IUPAC Name |
9-(3-chlorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2/c1-16-14-29(19-10-6-9-18(25)13-19)23-26-21-20(30(23)15-16)22(31)28(24(32)27(21)2)12-11-17-7-4-3-5-8-17/h3-10,13,16H,11-12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLGBPORVIGUKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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